molecular formula C16H21BrO3 B1325878 Ethyl 8-(2-bromophenyl)-8-oxooctanoate CAS No. 898751-34-3

Ethyl 8-(2-bromophenyl)-8-oxooctanoate

Cat. No.: B1325878
CAS No.: 898751-34-3
M. Wt: 341.24 g/mol
InChI Key: WJTDTUAJIIESJQ-UHFFFAOYSA-N
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Description

Ethyl 8-(2-bromophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a bromophenyl group, and an oxooctanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-bromophenyl)-8-oxooctanoate typically involves the esterification of 8-(2-bromophenyl)-8-oxooctanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2-bromophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the oxooctanoate chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 8-(2-bromophenyl)-8-hydroxyoctanoate.

    Oxidation: Formation of 8-(2-bromophenyl)-8-oxooctanoic acid.

Scientific Research Applications

Ethyl 8-(2-bromophenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-(2-bromophenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 8-(2-bromophenyl)-8-oxooctanoate can be compared with similar compounds such as:

    Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 8-(2-fluorophenyl)-8-oxooctanoate: Contains a fluorine atom in place of bromine.

    Ethyl 8-(2-iodophenyl)-8-oxooctanoate: Features an iodine atom instead of bromine.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms.

Properties

IUPAC Name

ethyl 8-(2-bromophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTDTUAJIIESJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645540
Record name Ethyl 8-(2-bromophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-34-3
Record name Ethyl 2-bromo-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(2-bromophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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